4-Oxo-1,4-dihydroquinoline-3-carboxylic acid - 13721-01-2

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-1200383
CAS Number: 13721-01-2
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a core structural component of a class of synthetic antibacterial agents known as fluoroquinolones. [, , , , , , , ] This compound serves as a vital building block for the synthesis of various fluoroquinolone derivatives with potential applications in diverse fields of research, including antibacterial, antiviral, and anticancer research. [, , , , , , , , , , , ]

Synthesis Analysis
  • Gould-Jacobs reaction: This method involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to yield the desired product. []
  • Niementowski reaction: This approach utilizes the reaction of anthranilic acid with ethyl acetoacetate, yielding 4-methylpyrano[3,2-c]quinoline-2,5-dione directly. []
  • Cyclization of 3-(2-aminophenyl)-3-oxopropanoate: This method involves the reaction of ethyl 3-(2-aminophenyl)-3-oxo-propanoate with dimethylformamide-dynamic mechanical analysis (DMF-DMA) to obtain 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. []
  • Baylis-Hillman reaction: This route uses the aldol reaction of methyl propiolate and various benzaldehydes (e.g., 2,4,5-trifluoro-, 2-fluoro-, 2-fluoro-5-methoxy-, or 2,3,4,5-tetrafluorobenzaldehydes) in the presence of a ZrCl4/Bu4NI combination, generating β-iodo-α-(hydroxyalkyl)acrylates that can be further processed to yield quinolone intermediates. []
Molecular Structure Analysis

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid possesses a bicyclic structure consisting of a benzene ring fused to a six-membered heterocyclic ring containing a nitrogen atom. [, , , , , , , , , , , , , , ] The molecule contains a carboxylic acid group at the 3-position and a carbonyl group at the 4-position of the heterocyclic ring. [, , , , , , , , , , , , , ] Substitutions on the aromatic and heterocyclic rings can significantly alter the molecule's physicochemical properties and biological activity. [, , , , , , , , , , , ]

X-ray crystallography studies have revealed that the 1,4-dihydroquinoline ring and cyclopropyl group are not coplanar in some derivatives, with an interplanar angle of 57.52° observed in one specific case. []

Mechanism of Action

The mechanism of action of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives primarily involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription by controlling the topological state of DNA. [, , , , , , ] The binding of fluoroquinolones to these enzymes results in the formation of a stable ternary complex with DNA, leading to strand breakage and ultimately cell death. [, , , , , , ]

In addition to their antibacterial activity, some derivatives have shown promising activity as human immunodeficiency virus type 1 (HIV-1) integrase inhibitors. [] Integrase is another crucial enzyme for viral replication, responsible for integrating viral DNA into the host genome. [] Fluoroquinolones can inhibit integrase activity by binding to its active site, preventing the integration process and disrupting viral replication. []

Furthermore, certain derivatives have been identified as potent inhibitors of human protein kinase CK2, a ubiquitous serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. [] These inhibitors function as ATP-competitive agents, competing with ATP for binding to the enzyme's active site and hindering its catalytic activity. []

Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can be modulated by varying the substituents. [, , ]
  • Stability: The stability of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives can be influenced by factors such as pH, light exposure, and the presence of metal ions. [, , , ]
  • Melting point: Substituents can significantly impact the melting point of these compounds. []
  • Photoluminescent properties: Some derivatives exhibit photoluminescent properties, which can be modulated by structural modifications. []
  • Lipophilicity: The lipophilicity of these compounds plays a crucial role in their biological activity and pharmacokinetic properties. [, ]
Applications
  • Antibacterial agents: Derivatives of this compound form the basis for many clinically relevant fluoroquinolone antibiotics, used to treat a wide range of bacterial infections. [, , , , , , , , ]
  • Antiviral agents: Some derivatives have demonstrated potent inhibitory activity against HIV-1 integrase, suggesting their potential as antiviral agents for treating HIV infections. []
  • Anticancer agents: Certain tricyclic thiazoloquinolone derivatives have shown promising anticancer activity. []
  • Protein kinase inhibitors: 3-Carboxy-4(1H)-quinolones have emerged as a new class of inhibitors for protein kinase CK2, indicating their potential therapeutic value for treating diseases associated with CK2 dysregulation. []
  • Correctors of cystic fibrosis transmembrane conductance regulator (CFTR) defects: Specific derivatives, such as phenylglycine and sulfonamide compounds, have shown potential as potentiators for correcting defective CFTR gating, offering new avenues for cystic fibrosis treatment. [, ]
  • Allosteric modulators of the M1 muscarinic acetylcholine receptor (mAChR): Certain derivatives, like benzoquinazolinone, act as positive allosteric modulators of the M1 mAChR, providing potential therapeutic targets for neurological disorders. [, , ]
  • Antioxidant agents: Benzylidene analogues of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrate hydrogen peroxide scavenging activity, highlighting their potential as antioxidants. []
Future Directions
  • Development of novel fluoroquinolones: Continued efforts are needed to develop new fluoroquinolone antibiotics with enhanced activity against drug-resistant bacteria, improved safety profiles, and broader spectrum of action. [, , , , , , , , ]
  • Exploration of antiviral and anticancer applications: The development of potent and selective inhibitors of HIV-1 integrase and other viral or cancer-related enzymes using this scaffold warrants further investigation. [, ]
  • Optimization of CK2 inhibitors: Further research is required to optimize the potency, selectivity, and pharmacokinetic properties of 3-carboxy-4(1H)-quinolones as CK2 inhibitors for therapeutic applications. []
  • Investigation of allosteric modulators: Exploring the potential of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as allosteric modulators for other therapeutically relevant receptors holds promise for treating various diseases. [, , ]
  • Examination of structure-activity relationships: Detailed investigations into the structure-activity relationships of various derivatives are crucial for understanding the key structural features responsible for their diverse biological activities. [, , , , , , , , , , , ]

6-(3-Chloro-2-fluorobenzyl)-1-((2S)-1-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 51)

  • Compound Description: This compound is a potent human immunodeficiency virus type 1 (HIV-1) integrase inhibitor. It exhibited an IC50 of 5.8 nM in strand transfer assays and an EC50 of 0.6 nM in antiviral assays .

6-(3-Chloro-2-fluorobenzyl)-1-((2S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 49)

  • Compound Description: Similar to compound 51, this compound also exhibits potent HIV-1 integrase inhibitory activity. It displays an IC50 of 7.2 nM in strand transfer assays and an EC50 of 0.9 nM in antiviral assays . This compound is also known as Elvitegravir and is currently in phase 3 clinical trials.

1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 1)

  • Compound Description: This compound serves as a substrate for microbial transformation studies. Specifically, it undergoes methylation by Streptomyces surinam and hydroxylation by Penicillium adametzi at the 7-methyl substituent .

1-Ethyl-8-methoxy-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 4)

  • Compound Description: This compound was also studied for its microbial transformation properties. It undergoes a phenol ether cleavage when treated with Penicillium adametzi.

1-Ethyl-4-oxo-1,4,6,7,8,9-hexahydrobenzo[g]quinoline-3-carboxylic acid (Compound 6)

  • Compound Description: This compound serves as another substrate for investigating microbial transformation reactions. It is hydroxylated at various positions when treated with different fungi: 7- and 8- positions by Penicillium adametzi, 6- and 7- (or 8-) positions by Streptomyces achromogenes, and the 6- position by Sporotrichum sulfurescens .

5-Ethyl-8-oxo-2,3,5,8-tetrahydrofuro[2,3-g]quinoline-7-carboxylic acid (Compound 10)

  • Compound Description: This compound is a substrate in microbial transformation studies and undergoes hydrolytic cleavage of its dihydrofuran ring when treated with specific microorganisms .

1-Butyl-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound serves as a base structure for synthesizing thiosemicarbazide derivatives, 1,3,4-thiadiazole and 1,2,4-triazole analogs, which are evaluated for their antitrypanosomal activity and toxicity .

1-Cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is identified as a photodegradation product of Moxifloxacin, a fluoroquinolone antibiotic .

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is another identified photodegradation product of Moxifloxacin .

7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is another photodegradation product of Moxifloxacin, identified in photostability studies .
  • Compound Description: This compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It is known to enhance acetylcholine-mediated phosphorylation at Ser228, a marker for M1 mAChR activation .

7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound II)

  • Compound Description: This newly synthesized compound shows promising antibacterial activity, demonstrating comparable potency to Clinafloxacin and greater effectiveness than Norfloxacin against four tested cell strains .

1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

  • Compound Description: This compound is a significant impurity in the industrial synthesis of Ciprofloxacin, another fluoroquinolone antibiotic. Understanding its physicochemical properties is crucial for optimizing Ciprofloxacin's crystallization and purification processes .

7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This newly identified photodegradation product of Moxifloxacin hydrochloride forms through the opening of the hexahydroxy N-containing heterocycle and the formation of two alkene bonds in the pyrrole ring .

1-Cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a Ciprofloxacin congener with a spirocyclic amine periphery. It demonstrates potent antibacterial activity against five out of six pathogens in the ESKAPE panel, highlighting its potential as a lead compound for further development .

6-(Ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid cycloheptylamide (Sulfonamide-01, SF-01)

  • Compound Description: This compound, a sulfonamide derivative, acts as a potent corrector of defective ΔF508-CFTR gating (a cystic fibrosis transmembrane conductance regulator mutant). It exhibits a Ka of ~20 nM for activating ΔF508-CFTR .

6-(Benzothiazol-2-yl)-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3a,b)

  • Compound Description: This group of compounds, synthesized as quinolone antibiotic isosteres, displays promising antimicrobial activity against both gram-positive and gram-negative bacteria .

7-(Benzothiazol-2-yl)-1-alkyl-4-oxo-1,4-dihydro-6-alkoxyquinoline-3-carboxylic acid (4a,b)

  • Compound Description: These compounds, designed as quinolone antibiotic isosteres, exhibit promising antimicrobial activity against gram-positive and gram-negative bacteria .

N-(4-oxoquinolin-7-yl)-α-amino acids (6a–c)

  • Compound Description: These compounds, synthesized from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and primary α-amino acids, serve as intermediates for synthesizing pyrido[2,3-f]quinoxaline-8-carboxylic acids with antibacterial activity .

N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids (9a–c)

  • Compound Description: These compounds, synthesized from N-(4-oxoquinolin-7-yl)-α-amino acids, exhibit promising antibacterial activity compared to Ciprofloxacin .

Properties

CAS Number

13721-01-2

Product Name

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)

InChI Key

ILNJBIQQAIIMEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O

Synonyms

1,4-Dihydro-4-oxo-3-quinolinecarboxylic Acid; 4-Quinolone-3-carboxylic Acid;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.